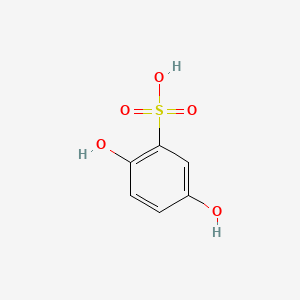

2,5-Dihydroxybenzenesulfonic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCSJBQLWJEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045014 | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-46-0 | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobesilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobesilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBESILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO0PAT081I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,5 Dihydroxybenzenesulfonic Acid and Its Derivatives

Direct Sulfonation of Hydroquinone (B1673460): Mechanistic Investigations and Process Optimization

The direct sulfonation of hydroquinone stands as the primary route to 2,5-Dihydroxybenzenesulfonic acid. However, the reaction is not without its challenges, including the potential for complex product mixtures and the formation of undesirable byproducts. sciencemadness.orggoogle.com Consequently, significant research has been dedicated to understanding the reaction mechanism and optimizing process parameters to improve yield and purity.

Evaluation of Sulfonating Agents and Reaction Conditions

The choice of sulfonating agent is critical and directly influences the reaction's outcome. A variety of agents have been evaluated, each with distinct characteristics regarding reactivity, cost, and handling requirements. chemithon.com

Common sulfonating agents include sulfuric acid, oleum (B3057394) (fuming sulfuric acid), and chlorosulfonic acid. google.comgoogle.com The reaction with sulfuric acid can be difficult to control, sometimes leading to the formation of hard lumps and disulfonic byproducts. sciencemadness.org Using oleum or chlorosulfonic acid can result in a complex mixture of products with varying degrees of sulfonation, alongside unreacted starting material and decomposition products. google.com

Process conditions such as temperature and reaction time are crucial for controlling the sulfonation of hydroquinone. For instance, a common procedure involves the dropwise addition of sulfuric acid to hydroquinone at a cooled temperature of 10-15°C, followed by stirring and slowly raising the temperature to a range of 30-60°C for several hours to complete the reaction. google.com One specific experiment noted that conducting the reaction with sulfuric acid at 48°C resulted in the formation of both the desired product and some disulfonic compounds. sciencemadness.org

Table 1: Evaluation of Sulfonating Agents for Hydroquinone

| Sulfonating Agent | Typical Reaction Conditions | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Addition at 10-15°C, then heating to 30-60°C for 3-8 hours. google.com | Readily available and cost-effective. | Can result in hard product lumps and disulfonated byproducts; reaction can be difficult to control. sciencemadness.org |

| Oleum (H₂SO₄·SO₃) | Used for various sulfonations, though specific conditions for hydroquinone are less detailed. chemithon.com | Highly reactive sulfonating agent. chemithon.com | Leads to complex mixtures with different sulfonation degrees and decomposition products. google.com |

| Chlorosulfonic Acid (ClSO₃H) | Can be used in solvents like nitrobenzene (B124822) or ethers. google.com | Rapid and stoichiometric reactant. chemithon.com | Can produce complex product mixtures; liberates corrosive HCl gas as a byproduct. google.comchemithon.com |

| Sulfur Trioxide (SO₃) - Air/SO₃ Process | Gaseous SO₃ diluted with dry air is reacted directly with the organic feedstock. chemithon.com | Rapid, stoichiometric, and highly efficient with tight process control. chemithon.com | Requires specialized equipment and stringent control to manage high reactivity and side reactions. chemithon.com |

Role of Solvents in Sulfonation Efficiency and Selectivity

Solvents play a multifaceted role in the synthesis, influencing not only the reaction itself but also the subsequent isolation and purification of the product. The direct sulfonation of hydroquinone without a solvent can be problematic. sciencemadness.org

Research has shown that conducting the sulfonation in the presence of specific organic solvents can significantly improve the process. Compounds such as esters or ethers, particularly diethyl ether, dioxane, methyl acetate (B1210297), or ethyl acetate, have been found to be beneficial. google.com These solvents can help to control the reaction, prevent the formation of dark-colored complexes, and lead to a cleaner product mixture. google.com While nitrobenzene has also been used as a solvent to improve the reaction with chlorosulfonic acid, its toxicity is a major drawback. google.com

In many processes, solvents are also critical during the work-up and purification stages. For example, after the initial sulfonation reaction, a solvent like n-heptane may be used, followed by the addition of ethyl acetate to dissolve the solid intermediate before precipitation of the final salt. google.comgoogle.com Solvents like isopropyl alcohol are employed in purification steps to precipitate and remove inorganic impurities from the desired product salt. google.com

Table 2: Influence of Solvents on the Sulfonation of Hydroquinone and Product Isolation

| Solvent Type | Role in Synthesis | Observed Effects/Examples |

|---|---|---|

| Ethers/Esters | Reaction Medium | Using diethyl ether, dioxane, or ethyl acetate during sulfonation with chlorosulfonic acid or SO₃ improves the reaction and simplifies preparation. google.com |

| Alkanes | Reaction/Work-up | n-Heptane is used as a solvent during the initial reaction phase, which is later decanted before product dissolution. google.com |

| Acetates | Dissolution/Precipitation | Ethyl acetate or n-butyl acetate is used to dissolve the crude this compound before precipitating the final metal salt. google.comgoogle.com |

| Alcohols | Purification | Isopropyl alcohol is added to an aqueous solution of the crude potassium salt to precipitate inorganic impurities. google.com |

| Aromatic Hydrocarbons | Reaction Medium (Historical) | Nitrobenzene was used with chlorosulfonic acid to reduce side reactions, but it is highly toxic. google.com |

Green Chemistry Approaches in this compound Synthesis

Efforts to develop greener synthetic routes are driven by the drawbacks of traditional methods, which can involve hazardous reagents, toxic solvents, and the generation of complex waste streams. google.com A key aspect of green chemistry is the improvement of process efficiency to minimize byproducts, such as the disulfonated compounds that can form during direct sulfonation. sciencemadness.org

The development of processes that avoid highly toxic solvents like nitrobenzene is a significant step forward. google.com Modern methods often utilize less hazardous solvents like ethyl acetate or may be performed in the absence of a solvent under carefully controlled conditions. google.com

Furthermore, industrial processes are being designed to be almost entirely closed, continuous, and computer-controlled, which minimizes releases and allows for the recycling of process solvents. oecd.org The treatment of waste streams is another important consideration. In some manufacturing processes, water-based impurity streams are biodegraded in wastewater treatment systems, which aligns with the green chemistry principle of designing for degradation. oecd.org The use of air/SO₃ sulfonation, which is rapid and stoichiometric, can also be considered a greener alternative as it can reduce waste when properly controlled. chemithon.com

Synthesis of Specific Metal and Organic Amine Salts of this compound

Following the sulfonation of hydroquinone to form the sulfonic acid intermediate, the synthesis of its various salts is a crucial subsequent step. google.com A common and industrially scalable method involves treating the acid with a salt of an organic acid in a suitable solvent, which causes the desired metal salt to precipitate, simplifying isolation. google.comgoogle.com

Preparation of Alkali Metal Salts (e.g., Potassium, Sodium)

The preparation of alkali metal salts of this compound is well-documented, with the potassium salt being a particularly important compound. google.com

Potassium 2,5-Dihydroxybenzenesulfonate: The synthesis typically involves treating the this compound intermediate with potassium 2-ethylhexanoate (B8288628) in a solvent like ethyl acetate. google.comgoogle.com This combination causes the potassium salt to precipitate as a solid, which can then be filtered and washed. google.com Yields can be improved by optimizing reaction temperature and time. For example, reacting at 40°C for 3-8 hours has been shown to produce a higher yield than reacting at 30-40°C for 1-2 hours. google.com A purification process may involve dissolving the crude potassium salt in water and then adding a water-miscible solvent, such as isopropyl alcohol, to precipitate out inorganic impurities. google.com

Sodium 2,5-Dihydroxybenzenesulfonate: The sodium salt can be prepared using a method analogous to that for the potassium salt. The process would involve using sodium 2-ethylhexanoate as the precipitating agent to yield the sodium salt of this compound. google.comgoogle.com

Preparation of Alkaline Earth Metal Salts (e.g., Calcium, Magnesium, Barium)

The synthesis of alkaline earth metal salts follows a similar strategy, utilizing the corresponding metal salt of an organic acid.

Calcium 2,5-Dihydroxybenzenesulfonate (Calcium Dobesilate): This is a well-known salt and its preparation is described in patent literature. google.com The synthesis can be achieved by treating the sulfonic acid intermediate with calcium 2-ethylhexanoate. google.comgoogle.com This process allows for the precipitation of the calcium salt, making it suitable for industrial-scale production.

Magnesium and Barium 2,5-Dihydroxybenzenesulfonate: The synthesis of other alkaline earth metal salts, such as those of magnesium and barium, is also possible. google.comepo.org General methods for preparing alkaline earth metal sulfonates involve reacting the sulfonic acid with the appropriate metal oxide or hydroxide (B78521). epo.org For instance, magnesium oxide could be reacted with this compound to form the magnesium salt. Similarly, barium compounds could be used to generate the corresponding barium salt. rsc.org

Table 3: Synthesis of this compound Metal Salts

| Target Salt | Key Reagents | Abbreviated Process |

|---|---|---|

| Potassium Salt | This compound, Potassium 2-ethylhexanoate, Ethyl acetate. google.comgoogle.com | The sulfonic acid is treated with potassium 2-ethylhexanoate in ethyl acetate, causing the potassium salt to precipitate. The solid is filtered and washed. google.com |

| Sodium Salt | This compound, Sodium 2-ethylhexanoate. google.comgoogle.com | Prepared analogously to the potassium salt, using sodium 2-ethylhexanoate to precipitate the sodium salt. google.com |

| Calcium Salt (Calcium Dobesilate) | This compound, Calcium 2-ethylhexanoate. google.comgoogle.com | The sulfonic acid is treated with calcium 2-ethylhexanoate to precipitate the calcium salt. google.com |

| Magnesium Salt | This compound, Magnesium source (e.g., MgO). google.com | Can be prepared by reacting the sulfonic acid with a suitable magnesium base like magnesium oxide. |

Synthesis of Organic Amine Salts (e.g., Diethylamine)

The formation of organic amine salts of this compound is a direct acid-base neutralization reaction. The sulfonic acid moiety of this compound reacts with an organic amine, such as diethylamine (B46881), to form the corresponding salt. google.comgoogle.com A known method for preparing the diethylamine salt of this compound involves the sulfonation of hydroquinone, followed by neutralization with diethylamine. google.com

In a described process, hydroquinone is sulfonated in the presence of an organic solvent like diethyl ether, dioxane, or ethyl acetate, using chlorosulfonic acid or sulfur trioxide as the sulfonating agent. google.com Following the sulfonation, diethylamine is added to the reaction mixture, which may be in a solvent like methanol (B129727) or ethanol. google.com The resulting diethylamine salt of this compound then crystallizes at a reduced temperature, for instance, between -2°C and -8°C. google.com The product can be isolated with a reported yield of 79%. google.com Another approach involves reacting 1,4-benzoquinone (B44022) with diethylamine bisulfite in an ethyl alcohol solution. chemicalbook.com

The properties of the reactants and the resulting salt are summarized in the table below.

| Property | This compound | Diethylamine | Diethylammonium 2,5-dihydroxybenzenesulfonate |

| Formula | C₆H₆O₅S | C₄H₁₁N | C₁₀H₁₇NO₅S |

| Molar Mass | 190.17 g/mol | 73.14 g/mol | 263.31 g/mol |

| Functional Groups | Sulfonic Acid (-SO₃H), Hydroxyl (-OH) | Secondary Amine (-NH) | Sulfonate (-SO₃⁻), Hydroxyl (-OH), Ammonium (B1175870) (-NH₂⁺) |

| Reaction Type | Acid-Base Neutralization |

Novel Synthetic Routes and Process Intensification Strategies

Efforts to enhance the synthesis of this compound and its derivatives have led to the exploration of novel routes and process intensification strategies aimed at improving scalability and efficiency.

Continuous-Flow Chemistry Applications in Scale-Up

While specific details on continuous-flow synthesis of this compound are not extensively documented in the provided search results, the principles of continuous-flow chemistry are well-suited to address the challenges of traditional batch processes for sulfonation reactions. Continuous-flow systems offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, making them an attractive option for industrial-scale production. This methodology is particularly advantageous for managing the exothermic nature of sulfonation and minimizing the formation of byproducts.

One-Pot Multi-Component Reaction Approaches

One-pot multi-component reactions represent a highly efficient synthetic strategy. A process for producing salts of this compound can be conducted in a manner that is industrially scalable. google.com This involves the reaction of hydroquinone with a sulfonating agent in a suitable solvent, followed by the addition of a salt of an organic acid to precipitate the desired product. google.com For instance, the potassium salt of this compound has been prepared by sulfonating hydroquinone with sulfuric acid and then adding a solution of potassium 2-ethylhexanoate in ethyl acetate to precipitate the product. google.com This approach avoids the need for complete solvent evaporation, simplifying product isolation. google.com

Derivatization Pathways via Hydroxyl and Sulfonic Acid Functional Groups

The dual functionality of this compound, with its hydroxyl and sulfonic acid groups, provides multiple pathways for derivatization. cymitquimica.com

Reactions involving the hydroxyl groups: The two hydroxyl groups on the benzene (B151609) ring can undergo reactions typical of phenols, such as etherification and esterification, allowing for the introduction of a wide range of functional groups.

Reactions involving the sulfonic acid group: The sulfonic acid group is a key site for modification. It can be converted into a sulfonyl chloride, which is a versatile intermediate for synthesizing sulfonamides and sulfonate esters. orgsyn.org The acidic nature of the sulfonic acid group also readily allows for the formation of various inorganic and organic salts, as discussed in section 2.2.3. google.comgoogle.comcymitquimica.com

The table below summarizes some of the key derivatization reactions.

| Functional Group | Reagent Type | Product Functional Group |

| Hydroxyl (-OH) | Alkylating Agent | Ether (-OR) |

| Hydroxyl (-OH) | Acylating Agent | Ester (-OCOR) |

| Sulfonic Acid (-SO₃H) | Chlorinating Agent (e.g., Thionyl Chloride) | Sulfonyl Chloride (-SO₂Cl) |

| Sulfonyl Chloride (-SO₂Cl) | Amine | Sulfonamide (-SO₂NR₂) |

| Sulfonyl Chloride (-SO₂Cl) | Alcohol | Sulfonate Ester (-SO₂OR) |

Chemical Reactivity, Transformation Mechanisms, and Derivative Synthesis

Electrophilic Aromatic Substitution Reactions on the Dihydroxybenzene Moiety

The dihydroxybenzene ring in 2,5-dihydroxybenzenesulfonic acid is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl groups. These groups direct incoming electrophiles to the ortho and para positions. Given that the sulfonic acid group already occupies one of the positions ortho to a hydroxyl group, substitution patterns are influenced by both steric hindrance and the electronic effects of all three substituents.

Research has shown that the positions available for substitution are C3, C4, and C6. The hydroxyl groups strongly activate these positions, making the molecule susceptible to a variety of electrophilic attacks, including halogenation, nitration, and sulfonation. The specific outcome of these reactions is often dependent on the reaction conditions, such as the nature of the electrophile, the solvent, and the temperature.

Reactions Involving the Sulfonic Acid Group (e.g., Salt Formation, Esterification)

The sulfonic acid group (-SO₃H) is a strong acid and readily undergoes reactions typical of this functional group.

Salt Formation: As a strong acid, this compound easily deprotonates in the presence of a base to form sulfonate salts. The reaction with metal hydroxides, carbonates, or amines yields the corresponding metal or ammonium (B1175870) sulfonate salts. For instance, its reaction with calcium hydroxide (B78521) results in the formation of calcium 2,5-dihydroxybenzenesulfonate. This property is crucial for increasing the aqueous solubility of the compound and its derivatives.

Esterification: The sulfonic acid group can be esterified to form sulfonate esters. This transformation typically requires reaction with an alcohol in the presence of a dehydrating agent or conversion of the sulfonic acid to a more reactive species like a sulfonyl chloride followed by reaction with an alcohol. These sulfonate esters are valuable intermediates in organic synthesis.

Redox Chemistry of the Hydroquinone (B1673460) System

The hydroquinone moiety of this compound is redox-active and can undergo a reversible two-electron, two-proton oxidation to form the corresponding 2-sulfo-1,4-benzoquinone. This transformation is a key aspect of its chemistry and is readily observed using electrochemical techniques such as cyclic voltammetry.

The redox potential of this process is influenced by the pH of the medium due to the involvement of protons in the reaction. The sulfonic acid group, being electron-withdrawing, also affects the redox potential of the hydroquinone system, making it slightly more difficult to oxidize compared to unsubstituted hydroquinone. This redox behavior is fundamental to its applications in areas such as electrocatalysis and as a polymerization inhibitor.

The electrochemical oxidation process can be represented as: C₆H₃(OH)₂(SO₃H) ⇌ C₆H₃(O)₂(SO₃H) + 2H⁺ + 2e⁻

Synthesis and Characterization of Novel Ester and Amide Derivatives

The hydroxyl and sulfonic acid groups of this compound serve as handles for the synthesis of various derivatives.

Ester Derivatives: The hydroxyl groups can be acylated to form ester derivatives. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base yields the corresponding diester. These derivatives can exhibit different solubility profiles and may be designed for specific applications, such as in the synthesis of polymers or as precursors to other functional molecules.

Amide Derivatives: While direct amidation of the sulfonic acid is challenging, it can be achieved by first converting the sulfonic acid to a sulfonyl chloride. The resulting 2,5-dihydroxybenzenesulfonyl chloride is a reactive intermediate that readily reacts with primary or secondary amines to form the corresponding sulfonamides. These sulfonamide derivatives have been explored for their potential biological activities and as building blocks in medicinal chemistry.

Complexation Behavior and Ligand Design in Inorganic Chemistry

This compound and its derivatives are effective chelating ligands for a variety of metal ions. The two adjacent hydroxyl groups on the aromatic ring can coordinate to a metal center, forming a stable five-membered chelate ring. The sulfonic acid group often remains deprotonated, imparting a negative charge to the ligand and enhancing the water solubility of the resulting metal complexes.

This compound has been utilized as a ligand for the complexation of metal ions such as iron(III), titanium(IV), and various lanthanides. The resulting complexes have been studied for their catalytic activity, magnetic properties, and potential as contrast agents in medical imaging. The ability to tune the electronic and steric properties of the ligand through derivatization allows for the rational design of metal complexes with specific desired properties.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

For 2,5-Dihydroxybenzenesulfonic Acid, ¹H NMR spectroscopy is expected to reveal signals corresponding to the three aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons are in distinct chemical environments and would likely appear as separate, coupled signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. PubChem lists ¹³C NMR spectral data for Dobesilic acid (a synonym for this compound) recorded on a Jeol FX-100 instrument. nih.gov The spectrum would show six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached hydroxyl and sulfonic acid groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structure. A COSY spectrum would establish the connectivity between adjacent aromatic protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Mass Spectrometry Techniques for Molecular Confirmation and Impurity Profiling (ESI-HRMS, LC/MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for precise molecular weight determination and structural analysis through fragmentation patterns.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is particularly powerful for confirming the elemental composition of this compound. In negative ion mode, the molecule readily deprotonates to form the [M-H]⁻ ion. High-resolution analysis provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₆H₆O₅S. MassBank houses spectral data from LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Orbitrap) analysis, which determined the exact mass of the [M-H]⁻ ion to be 189.9936.

Liquid Chromatography/Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for impurity profiling. An LC system separates the primary compound from any synthesis byproducts or degradation products before they enter the mass spectrometer for identification. The use of a Q Exactive Orbitrap instrument allows for MS2 fragmentation analysis, where the parent ion is isolated and fragmented to provide structural information, aiding in the identification of unknown impurities.

Below is a table summarizing the key ESI-HRMS data for the [M-H]⁻ ion of 2,5-dihydroxybenzenesulfonate.

| Parameter | Value | Source |

| Accession | MSBNK-LCSB-LU135555 | |

| Ionization Mode | ESI Negative | |

| Adduct | [M-H]⁻ | |

| Molecular Formula | C₆H₆O₅S | |

| Exact Mass | 189.9936 |

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint and are excellent for identifying the functional groups present in a compound.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. These would include:

A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, corresponding to the two phenolic hydroxyl groups and the hydroxyl of the sulfonic acid group.

Aromatic C-H stretching vibrations, usually appearing just above 3000 cm⁻¹.

Asymmetric and symmetric S=O stretching vibrations for the sulfonate group, expected around 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

S-O single bond stretching vibrations.

Aromatic C=C ring stretching bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the symmetric vibrations of the benzene ring and the sulfur-containing functional groups are expected to produce strong signals.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a single-crystal X-ray structure for the free acid of this compound is not readily found in the surveyed literature, data exists for its potassium salt. A US patent describes a crystalline form of potassium 2,5-dihydroxybenzenesulfonate. google.com The structure was characterized using Powder X-ray Diffraction (PXRD), which, while not providing the atomic-level detail of a single-crystal study, gives a characteristic diffraction pattern that is unique to a specific crystalline form. google.com This is crucial for identifying solid-state polymorphs and ensuring batch-to-batch consistency.

The reported PXRD data reveals the key diffraction angles for this crystalline salt.

| Angle (2-Theta) |

| 8.8 |

| 13.7 |

| 15.6 |

| 18.9 |

| 21.4 |

| 26.8 |

| 27.7 |

| 30.3 |

| (Data sourced from US Patent US9801838B2 for the potassium salt of this compound; values are ±1) google.com |

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are paramount for separating this compound from related substances and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound.

Reverse Phase (RP) HPLC: A method for analyzing this compound using a Newcrom R1 reverse-phase column has been described. sielc.com This method employs a simple mobile phase of acetonitrile (B52724) and water with phosphoric acid as a modifier. sielc.com For applications requiring mass spectrometry detection, the non-volatile phosphoric acid is replaced with a volatile acid like formic acid. sielc.com

Ion-Pair HPLC: Due to the ionic nature of the sulfonic acid group, ion-pair chromatography is a highly effective separation strategy. A study details a method for the determination of calcium dobesilate (the calcium salt of this compound) using a Promosil C18 column. nih.gov The mobile phase contains tetrabutyl ammonium (B1175870) bromide, which acts as an ion-pairing agent, forming a neutral complex with the anionic sulfonate group to enhance its retention on the nonpolar stationary phase. nih.gov This method proved sensitive enough to detect the main impurity, hydroquinone (B1673460). nih.gov

| Parameter | Reverse Phase Method | Ion-Pair Method |

| Column | Newcrom R1 | Promosil C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Methanol (B129727), 1.5 mM Tetrabutyl ammonium bromide in 0.06 M phosphate (B84403) buffer (25:75, v/v), pH 6.0 |

| Detection | MS-compatible (with formic acid) | Fluorescence (286/333 nm) |

| Source | sielc.com | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. The reverse-phase HPLC method described for this compound is scalable to UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.com The use of UPLC combined with mass detection provides a high-throughput and highly sensitive solution for monitoring related impurities, which is particularly important when analyzing for potentially genotoxic substances that may be present at very low levels.

Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC)

The chromatographic analysis of this compound presents distinct challenges and requires specific approaches for each technique.

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography is generally not feasible. This is due to the compound's inherent chemical properties: high polarity and extremely low volatility. The presence of two phenolic hydroxyl (-OH) groups and a sulfonic acid (-SO₃H) group makes the molecule non-volatile and prone to thermal decomposition at the high temperatures required for GC analysis.

To make the compound suitable for GC, a derivatization step is necessary. This chemical modification converts the polar functional groups into less polar, more volatile derivatives. The most common and effective method for this purpose is silylation . gcms.czsigmaaldrich.com

Derivatization Process : Silylation involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reagent replaces the active hydrogen atoms in the hydroxyl and sulfonic acid groups with a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. This reaction effectively masks the polar groups, significantly increasing the volatility of the compound and making it amenable to GC separation and detection. gcms.czsigmaaldrich.com The ease of derivatization for functional groups typically follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatography technique well-suited for the separation of polar compounds like this compound. While direct HPTLC methods for this specific compound are not widely published, methods for its parent compound, hydroquinone, are well-established and provide a strong basis for analysis. researchgate.nettci-thaijo.org

The analysis of hydroquinone has been performed on silica (B1680970) gel 60 F₂₅₄ plates, with densitometric quantification achieved at a wavelength of 289 nm. researchgate.net A mobile phase of chloroform–methanol (85:15, v/v) yields a compact band for hydroquinone with an Rf value of 0.51. researchgate.net

For this compound, the presence of the highly polar sulfonic acid group means it will be much more strongly retained on a normal-phase silica gel plate. Therefore, its Rf value would be significantly lower than that of hydroquinone using the same mobile phase. To achieve effective separation, modifications to the standard hydroquinone method would be necessary, such as increasing the polarity of the mobile phase (e.g., by increasing the methanol ratio). Alternatively, a reversed-phase HPTLC (RP-HPTLC) method could be employed, using a nonpolar stationary phase and a polar mobile phase, which is highly effective for analyzing polar analytes. mdpi.com

Below is a table summarizing a typical HPTLC method for the parent compound, hydroquinone, which serves as a starting point for developing a method for its sulfonic acid derivative.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F₂₅₄ | researchgate.net |

| Mobile Phase | Chloroform–Methanol (85:15, % v/v) | researchgate.net |

| Detection Wavelength | Densitometric scanning at 289 nm | researchgate.net |

| Rf Value (Hydroquinone) | ~0.51 | researchgate.net |

| Expected Rf (2,5-DHBSA) | < 0.51 (Requires more polar mobile phase for elution) |

UV-Visible Spectrophotometric Methods for Quantitative Analysis and Method Validation

UV-Visible spectrophotometry is a robust and widely used technique for the quantitative analysis of compounds containing chromophores. The aromatic ring and hydroxyl substituents in this compound constitute a hydroquinone chromophore, which absorbs ultraviolet radiation, allowing for its quantification.

The wavelength of maximum absorbance (λmax) for this compound is primarily determined by its hydroquinone structure. Densitometric analysis of hydroquinone itself is effectively performed at 289 nm, which provides a reliable estimate for the λmax of its sulfonic acid derivative. researchgate.net

A quantitative UV-Visible spectrophotometric method must be properly validated to ensure its reliability, accuracy, and precision. Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines and typically includes the following parameters:

Linearity : The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is evaluated by linear regression analysis of a calibration curve.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by adding a known amount of standard analyte to a sample matrix.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is determined at two levels:

Intra-day Precision (Repeatability) : Precision over a short interval of time with the same analyst and equipment.

Inter-day Precision (Intermediate Precision) : Precision over three consecutive days, often with different analysts, to assess the method's reproducibility.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below summarizes the typical parameters and acceptance criteria for the validation of a UV-Visible spectrophotometric method.

| Validation Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Wavelength (λmax) | Estimated at ~289 nm | researchgate.net |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | |

| Accuracy (% Recovery) | 98.0% – 102.0% | |

| Precision (% RSD) | ≤ 2% | |

| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve. | |

| Limit of Quantification (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve. |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are highly effective for characterizing redox-active molecules like this compound. The electrochemical behavior is dominated by the hydroquinone moiety, which can be reversibly oxidized to the corresponding p-benzoquinone derivative through a two-proton, two-electron process.

Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. For a reversible or quasi-reversible system like the hydroquinone/quinone couple, the voltammogram shows an anodic peak (oxidation) on the forward scan and a cathodic peak (reduction) on the reverse scan.

Studies on hydroquinone and its derivatives show that the electrochemical process is typically diffusion-controlled and quasi-reversible. nih.govmjcce.org.mkresearchgate.net The cyclic voltammogram of hydroquinone at a platinum electrode in an acidic medium displays an anodic peak at approximately 0.610 V and a corresponding cathodic peak at 0.117 V (vs. SCE at 50 mV·s⁻¹). mjcce.org.mk The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics. For a perfectly reversible two-electron transfer, the theoretical value is ~29.5 mV, but in practice, values for hydroquinone are significantly larger, indicating quasi-reversible behavior. mjcce.org.mk

The table below outlines the key electrochemical characteristics and typical experimental conditions for the analysis of a hydroquinone-based system.

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| Technique | Cyclic Voltammetry (CV) | nih.govmjcce.org.mk |

| Working Electrode | Glassy Carbon or Platinum | nih.govmjcce.org.mk |

| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl | nih.govmjcce.org.mk |

| Electrolyte | Aqueous acid (e.g., HClO₄) or buffer solution | mjcce.org.mkresearchgate.net |

| Redox Process | Quasi-reversible, diffusion-controlled | nih.govresearchgate.net |

| Anodic Peak Potential (Epa) | ~0.6 V vs. SCE | mjcce.org.mk |

| Cathodic Peak Potential (Epc) | ~0.1 V vs. SCE | mjcce.org.mk |

| Peak Separation (ΔEp) | > 60 mV, decreases with increasing temperature | nih.govmjcce.org.mk |

A Precursor in the Synthesis of Specialty Dyes and Pigments

The molecular structure of this compound, featuring electron-donating hydroxyl groups, makes it an excellent coupling component in the synthesis of azo dyes. wikipedia.org Azo dyes, characterized by the -N=N- chromophore, represent the largest and most important class of synthetic colorants. nih.gov The general synthesis involves the reaction of a diazonium salt with an electron-rich coupling agent, such as a phenol or aniline (B41778) derivative. wikipedia.orgnih.gov

While specific examples of commercial dyes derived directly from this compound are not extensively documented in publicly available literature, the chemistry of analogous compounds provides a clear indication of its potential. For instance, other sulfonated phenolic compounds, like 2-aminophenol-4-sulfonic acid, are utilized in the creation of metallized azo dyes. njit.edu In such syntheses, the sulfonic acid group enhances the water solubility of the dye, a critical property for textile dyeing processes, while the phenolic hydroxyl group acts as the site for the azo coupling reaction. The resulting ortho-hydroxy azo compounds can then be treated with metal salts, such as copper sulfate (B86663), to form more lightfast and washfast dye complexes. njit.edu It is therefore highly probable that this compound is employed in a similar fashion to produce specialty dyes with specific color and performance characteristics.

In a related context, Cryptococcus neoformans, a yeast, can utilize this compound as a substrate to produce soluble pigments, highlighting the compound's potential in biotechnological pigment production. ebi.ac.uk

A Monomer for High-Performance Polymers: The Case of Sulfonated Poly(arylene ether nitrile)s

A significant application of this compound, or more commonly its potassium salt (potassium 2,5-dihydroxybenzenesulfonate), is in the synthesis of advanced polymers. Specifically, it serves as a monomer in the production of sulfonated poly(arylene ether nitrile)s (SPAENs). These polymers are of great interest for their potential use as proton exchange membranes (PEMs) in fuel cells.

The synthesis of SPAEN typically involves the nucleophilic aromatic substitution polycondensation of a dihalogenated aromatic nitrile, such as 2,6-difluorobenzonitrile, with a mixture of dihydroxy monomers. The inclusion of potassium 2,5-dihydroxybenzenesulfonate as one of these monomers directly incorporates the sulfonic acid group into the polymer backbone. This sulfonic acid moiety is crucial for the polymer's function as a PEM, as it provides the necessary acidic sites for proton conduction.

The properties of the resulting SPAEN membrane, such as its ion exchange capacity, proton conductivity, and water uptake, can be tailored by adjusting the ratio of the sulfonated monomer to other, non-sulfonated dihydroxy monomers, like hexafluorobisphenol A. This allows for the fine-tuning of the membrane's performance for specific fuel cell applications.

A Reagent in Chemical Processes and pH Control Systems

The inherent acidity of the sulfonic acid group in this compound makes it a useful reagent in various chemical processes. researchgate.netcymitquimica.com Its strong acidic nature allows it to act as a catalyst in acid-catalyzed reactions, such as esterifications and hydrolyses. Furthermore, its water solubility, conferred by both the sulfonic acid and hydroxyl groups, makes it a suitable choice for aqueous reaction systems.

In industrial settings, precise pH control is often critical for optimizing reaction yields and minimizing side reactions. While specific large-scale industrial applications are not widely publicized, the acidic properties of this compound suggest its utility as a pH regulator or as part of a buffer system in various chemical manufacturing processes. Its non-volatile nature, compared to mineral acids like hydrochloric acid, can be an advantage in certain applications.

Utilization in Analytical Chemistry as a Reference Standard or Reagent

In the field of analytical chemistry, the purity and well-defined properties of a compound are paramount. This compound finds application both as a compound to be analyzed and potentially as a reference material.

The analysis of this compound can be effectively carried out using reverse-phase high-performance liquid chromatography (HPLC). unb.casielc.com A common method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid. unb.casielc.com This method allows for the separation and quantification of the compound, which is essential for quality control in its production and for its use in further chemical syntheses. The scalability of this HPLC method also allows for the isolation of impurities for structural elucidation. unb.casielc.com

While direct certification of this compound as a primary reference standard is not broadly documented, a closely related compound, 2,5-dihydroxybenzoic acid, is available as a certified reference material (CRM) for use as a pharmaceutical secondary standard. sigmaaldrich.com This indicates that compounds with similar structures and high purity are utilized for calibration and validation of analytical methods. Given the availability of high-purity this compound, it is plausible that it is used as an in-house or secondary reference standard in laboratories that work with this compound or its derivatives.

Development of Functional Materials

The unique chemical structure of this compound also lends itself to the development of functional materials with specific, tailored properties. One such area of application is in the protection of metals from corrosion.

Corrosion Inhibition in Electrochemical Systems

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common and effective mitigation strategy. The effectiveness of an organic inhibitor is often related to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (such as oxygen and sulfur) and π-electrons in the inhibitor's molecular structure.

This compound possesses both hydroxyl groups (containing oxygen) and a benzene ring (with π-electrons), as well as a sulfonate group (containing sulfur and oxygen). These features suggest its potential as a corrosion inhibitor. Studies on related compounds provide strong evidence for this application. For instance, dihydroxybenzene isomers (hydroquinone, catechol, and resorcinol) have been shown to inhibit the corrosion of aluminum alloys in alkaline media. mdpi.com The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. mdpi.com

Furthermore, other sulfonated organic compounds, such as sodium dodecylbenzenesulfonate, have been demonstrated to be effective corrosion inhibitors for magnesium alloys. pku.edu.cn The adsorption of these molecules on the metal surface is a key step in the inhibition process. Research on the corrosion inhibition of steel in acidic media by hydroquinone (the parent compound of this compound without the sulfonic acid group) has shown that it can form a protective complex with iron ions on the metal surface. mdpi.com The presence of the sulfonic acid group in this compound would likely enhance its solubility and could also participate in the adsorption process on the metal surface, potentially through electrostatic interactions.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are the standard methods for evaluating the performance of corrosion inhibitors. nih.govresearchgate.net Such studies on systems containing this compound would be necessary to fully elucidate its inhibition efficiency and mechanism.

Components in Energy Storage Devices (e.g., electrolytes for capacitors)

The primary role of this compound in electrolytes is to act as a redox mediator. During the charging process, the hydroquinone component is oxidized to its corresponding benzoquinone derivative at the positive electrode. Conversely, during discharge, the benzoquinone is reduced back to hydroquinone, releasing the stored energy. The sulfonic acid group is crucial as it imparts high aqueous solubility to the hydroquinone/benzoquinone redox couple, allowing for the preparation of highly concentrated electrolytes, which is essential for achieving high performance.

Research has demonstrated the significant impact of using hydroquinone sulfonic acid in electrolytes. For instance, its incorporation into both the cathodic electrolyte and electrode materials of nitrogen-doped porous carbon sphere supercapacitors has been shown to greatly enhance capacitive performance. nih.gov In one study, an asymmetric supercapacitor using HQSA as a cathodic redox additive and alizarin (B75676) red S as an anodic redox additive delivered a remarkable energy density of 60.37 Wh kg⁻¹, a value comparable to or even exceeding that of some lead-acid batteries. nih.govresearchgate.net This highlights the potential of HQSA-based electrolytes to bridge the gap between conventional supercapacitors and batteries.

Furthermore, the electrochemical behavior of HQSA has been explored in rechargeable aqueous lithium batteries. A system utilizing an aqueous solution of benzoquinone sulfonic acid (BQS) and hydroquinone sulfonic acid (HQS) as the catholyte in a lithium-based battery demonstrated promising performance. lidsen.com The cell exhibited stable cycling at a current density of 0.5 mAcm⁻² with no significant degradation observed after 37 cycles, suggesting its potential for large-scale energy storage applications. lidsen.com The theoretical specific energy density of such a system, based on the active materials, is estimated to be as high as 833 Whkg⁻¹. lidsen.com

The following table summarizes the electrochemical performance of energy storage devices utilizing this compound (or its redox couple) in the electrolyte.

| Device Type | Electrolyte Composition | Key Performance Metric | Value | Reference |

| Asymmetric Supercapacitor | HQSA (cathodic) and Alizarin Red S (anodic) redox additives | Energy Density | 60.37 Wh kg⁻¹ | nih.govresearchgate.net |

| Polyaniline Supercapacitor | H₂SO₄ with Hydroquinone (HQ) additive | Specific Capacitance | 584 F g⁻¹ at 0.5 A g⁻¹ | researchgate.net |

| Aqueous Lithium Battery | Aqueous BQS/HQS catholyte | Cycling Stability | No significant degradation after 37 cycles | lidsen.com |

| Carbon Supercapacitor | 0.38 mol L⁻¹ 1,4-dihydroxybenzene (hydroquinone) in acidic solution | Capacitance | High, though specific value varies with carbon material | nih.gov |

Applications in Advanced Polymeric Membranes and Coatings

The unique chemical structure of this compound, featuring both hydroxyl (-OH) and sulfonic acid (-SO₃H) functional groups on an aromatic ring, makes it a valuable monomer or functionalizing agent for the development of advanced polymeric membranes and coatings. These functional groups are particularly beneficial for creating proton-exchange membranes (PEMs) used in fuel cells and for other separation technologies.

In the context of polymeric membranes, the sulfonic acid group is a key player. When incorporated into a polymer backbone, the -SO₃H group can deprotonate, creating a fixed negative charge and a mobile proton (H⁺). This functionality is the cornerstone of proton conductivity in PEMs. A high density of sulfonic acid groups leads to the formation of hydrophilic domains within the polymer matrix, which can absorb water and form interconnected channels for efficient proton transport. This is a critical requirement for high-performance fuel cells.

Hydroquinone-based sulfonated poly(arylene ether sulfone) copolymers have been synthesized and investigated as potential materials for proton exchange membranes. researchgate.net These polymers exhibit high thermal stability, which is crucial for fuel cell operation at elevated temperatures. The degree of sulfonation can be controlled during polymerization to optimize the balance between proton conductivity, water uptake, and mechanical strength. Membranes derived from these copolymers have shown promise as alternatives to commercially available perfluorinated membranes like Nafion. researchgate.net

The synthesis of sulfonated poly(ether ether ketone) (SPEEK) is another area where the principles related to the functional groups of this compound are applied. While not always using this specific monomer, the goal is to introduce sulfonic acid groups onto a robust polymer backbone like PEEK. canada.caresearchgate.net The sulfonation process makes the inherently hydrophobic PEEK more hydrophilic and proton-conductive. The degree of sulfonation is a critical parameter that influences the membrane's properties; higher degrees of sulfonation lead to increased proton conductivity but can also result in excessive swelling and reduced mechanical stability. nih.gov

The table below presents typical properties of sulfonated polymers developed for membrane applications, illustrating the impact of sulfonation on key performance indicators.

| Polymer System | Degree of Sulfonation (DS) | Proton Conductivity (S/cm) | Water Uptake (%) | Key Finding | Reference |

| Sulfonated Poly(arylene ether sulfone) (SPAES-H) | Varied | Dependent on DS | Dependent on DS | Crosslinked membranes show promise for fuel cell applications. | researchgate.net |

| Sulfonated Poly(ether ether ketone) (SPEEK) | ~0.8 (after 1 week at RT) | Dependent on DS and hydration | Increases with DS | DS can be controlled by reaction time and temperature. | researchgate.net |

| Sulfonated Poly(ether ether ketone) (SPEEK) | > 0.5 | Sufficient for PEM applications | Can be high, affecting mechanical stability | Soluble in common organic solvents, facilitating membrane casting. | canada.ca |

| Sulfonated Polyphenylsulfone (SPPSU) | High | >0.1 S/cm at 90% RH, 80 °C | Can be excessive, requiring crosslinking | Crosslinking enhances mechanical and chemical stability. | mdpi.com |

Role in Analytical Chemistry

Reagent in Spectrophotometric and Volumetric Analysis

The ability of the hydroxyl groups to form colored complexes with metal ions makes this compound a potential reagent for spectrophotometric analysis. In this technique, the concentration of a substance is determined by measuring the amount of light it absorbs at a specific wavelength. By forming a colored complex with a metal ion, the compound allows for the quantification of that ion. Additionally, its acidic nature and redox properties could allow its use in certain titrimetric (volumetric) analyses, either as an acid-base titrant or in redox titrations.

Component in Electrochemical Sensors and Biosensors

The redox activity of the hydroquinone (B1673460)/quinone system is central to its use in electrochemical sensors. An electrochemical sensor is a device that measures a specific substance by converting a chemical reaction into a measurable electrical signal. This compound can be immobilized on an electrode surface. When the target analyte interacts with the electrode, it can cause a change in the redox state of the immobilized molecule, leading to a detectable change in current or potential. This principle can be used to detect a variety of substances. Furthermore, in biosensors, the molecule can act as a mediator, shuttling electrons between an enzyme and the electrode surface, which is a common mechanism for detecting biological molecules. For instance, Cryptococcus neoformans has been shown to produce pigments when this compound is used as a substrate, a biochemical test that could be adapted for identification purposes. ebi.ac.uk

Environmental Fate and Chemical Degradation Studies

Abiotic Degradation Mechanisms in Aquatic and Solid Matrices

The degradation of 2,5-Dihydroxybenzenesulfonic acid (DHBS) in the environment is primarily driven by powerful non-biological oxidative processes. These reactions involve highly reactive species that break down the stable aromatic structure of the compound.

Photocatalysis, particularly using titanium dioxide (TiO₂), is an effective method for degrading this compound. The process relies on the generation of highly reactive hydroxyl radicals (•OH) when TiO₂ is exposed to UV light. These radicals are powerful oxidizing agents that can attack the aromatic ring.

Research shows that the efficiency of photocatalysis is significantly enhanced when combined with other advanced oxidation processes, such as ozonation (O₃). A combined O₃/UV/TiO₂ system has demonstrated superior performance in mineralizing DHBS, achieving over 90% removal of total organic carbon (TOC). The primary degradation pathway involves hydroxyl radicals targeting the aromatic ring for cleavage, a process that occurs without the need for prior desulfonation. The initial step in the degradation is the hydroxylation of the benzene (B151609) ring. researchgate.net The presence of two hydroxyl groups on the ring, as in DHBS, increases the probability of this ring-cleavage reaction compared to compounds with fewer hydroxyl groups. scispace.com

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of potent chemical oxidants, most notably the hydroxyl radical. These methods are highly effective for the degradation of recalcitrant organic pollutants like this compound.

Studies have investigated the mineralization of DHBS using AOPs such as ozonation combined with UV light (O₃/UV). scispace.com The efficiency of these processes is rooted in their ability to generate hydroxyl radicals, which readily attack the electron-rich aromatic ring of DHBS. The compound is known to have a potent antioxidant capacity against hydroxyl radicals, which paradoxically indicates its high reactivity towards them and thus its susceptibility to degradation by AOPs. nih.gov

The combination of ozonation with photocatalysis (O₃/UV/TiO₂) proves to be particularly synergistic, with mineralization efficiency significantly exceeding the sum of the individual techniques applied separately. scispace.com The ultimate oxidation of the molecule leads to the formation of benzoquinone derivatives before the aromatic ring is cleaved.

| Degradation Method | TOC Removal Efficiency | Key Findings |

| Combined O₃/UV + TiO₂ | >90% | Synergistic effect observed; rate constants are 3x higher than the sum of individual methods. |

| O₃/UV | Moderate | Effective, but less efficient than the combined method. scispace.com |

| air/TiO₂/UV | Moderate | Serves as a baseline for photocatalytic efficiency. scispace.com |

Stability and Transformation Kinetics in Varied Environmental Conditions

The stability of this compound is highly dependent on environmental factors such as pH. The compound is generally stable under normal storage conditions but is incompatible with strong oxidizing agents. Thermally, it decomposes at temperatures above 300°C.

In aqueous solutions, its stability is optimal around a neutral pH of 7. However, acidic conditions are known to promote the hydrolysis of the sulfonic acid group, which can alter the compound's structure and fate.

Kinetic studies reveal the significant impact of the degradation method on the transformation rate. The degradation of DHBS typically follows pseudo-first-order kinetics. In combined AOPs, such as O₃/UV + TiO₂, the observed rate constants are approximately three times higher than what would be expected from simply adding the rates of the individual processes, highlighting a strong synergistic effect.

Comparative kinetic studies also provide insight into the molecule's reactivity. When subjected to ozonation/UV treatment, 2,5-dihydroxybenzenesulfonate mineralizes 20% faster than 4-hydroxybenzenesulfonate, demonstrating that the additional hydroxyl group on the aromatic ring serves as a reactive site that accelerates degradation.

| Parameter | Value / Observation | Conditions |

| Optimal pH Stability | ~7 | Aqueous solutions. |

| Instability Condition | Acidic pH | Promotes hydrolysis of the sulfonic group. |

| Thermal Decomposition | >300°C | High-temperature processing. |

| Kinetic Model | Pseudo-first-order | Advanced Oxidation Processes. |

| Comparative Reactivity | 20% faster mineralization than 4-hydroxybenzenesulfonate | Ozonation/UV treatment. |

Analytical Monitoring and Identification of Chemical Degradation Products

Tracking the degradation of this compound and identifying its transformation products requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for monitoring the concentration of the parent compound during degradation experiments. scispace.comsemanticscholar.org Specific reverse-phase HPLC methods have been developed for its analysis. semanticscholar.org UV-Vis spectrophotometry is also used, with DHBS exhibiting a characteristic maximum absorbance (λmax) at 302 nm. researchgate.net

The degradation process yields a series of intermediate compounds before complete mineralization. The initial step involves the hydroxylation of the aromatic ring. researchgate.net As the reaction progresses, hydroquinone (B1673460) has been identified as a potential degradation product, particularly from its calcium salt, calcium dobesilate. semanticscholar.org Further oxidation can lead to the formation of benzoquinone derivatives.

Complete mineralization, which is the ultimate goal of environmental remediation, converts the organic compound into simpler, inorganic substances. For this compound, these final degradation products are carbon dioxide (CO₂), water (H₂O), and sulfate (B86663) ions (SO₄²⁻), confirmed by monitoring the decrease in Total Organic Carbon (TOC) and the corresponding increase in sulfate concentration in the treated solution. scispace.com

Theoretical, Computational, and Mechanistic Investigations

Quantum Chemical Calculations (e.g., HOMO-LUMO analysis, Electronic Structure)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure of molecules. These calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic character of 2,5-Dihydroxybenzenesulfonic acid is dictated by the interplay between the electron-donating hydroxyl (-OH) groups and the strongly electron-withdrawing sulfonic acid (-SO₃H) group attached to the aromatic ring. The hydroxyl groups increase the electron density of the benzene (B151609) ring through resonance, while the sulfonic acid group withdraws electron density via inductive and resonance effects. This substitution pattern significantly influences the molecule's reactivity and electronic properties.

The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In a study of p-hydroquinone (the parent molecule of this compound) and its derivatives, the introduction of a sulfonic acid group as an electron-withdrawing group was shown to influence the redox properties, a behavior directly linked to the molecule's electronic structure. researchgate.net DFT calculations on related systems have been used to support electrochemical findings and to understand the effects of various functional groups on the electronic properties of aromatic compounds. researchgate.net While specific HOMO-LUMO energy values for this compound are not detailed in the reviewed literature, DFT methods are routinely used to calculate such properties. researchgate.netresearchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. The electron-rich hydroquinone (B1673460) ring contributes significantly to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. The electron-withdrawing sulfonic acid group lowers the LUMO energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. The combined effect of donating and withdrawing groups tunes this gap. |

| Electron Density | The probability of finding an electron in a particular region. | Determines the sites of electrophilic and nucleophilic attack. High density is expected around the hydroxyl groups. |

| Electrostatic Potential | The potential energy of a positive test charge at a location near a molecule. | Maps regions of positive and negative charge, indicating sites for intermolecular interactions. |

Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation studies are used to explore the three-dimensional structure of molecules and their interactions with their environment. For this compound, these studies can predict its preferred conformations and the nature of its non-covalent interactions.

The molecule consists of a rigid benzene ring with three flexible substituents. Conformational analysis would focus on the rotation around the C-S bond and the O-H bonds. The orientation of the sulfonic acid group and the hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which would stabilize certain conformations.

Intermolecular interactions are dominated by hydrogen bonding. researchgate.net The two hydroxyl groups and the sulfonic acid group are all potent hydrogen bond donors and acceptors. This allows this compound to form extensive hydrogen bond networks with itself in the solid state and with polar solvents like water. This extensive hydrogen bonding capability is responsible for its water solubility. shd.org.rs The use of its potassium salt, this compound potassium salt, in the synthesis of sulfonated polymers highlights how its structure facilitates interactions and incorporation into larger macromolecular structures. canada.ca

Table 2: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Atom | Role |

| Hydroxyl (-OH) | Oxygen | Hydrogen Bond Acceptor |

| Hydroxyl (-OH) | Hydrogen | Hydrogen Bond Donor |

| Sulfonic Acid (-SO₃H) | Sulfonyl Oxygens | Hydrogen Bond Acceptor |

| Sulfonic Acid (-SO₃H) | Hydroxyl Hydrogen | Hydrogen Bond Donor |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the formation of this compound involves elucidating the reaction pathway of its synthesis. The most common synthesis involves the direct sulfonation of hydroquinone. researchgate.netsemanticscholar.org This reaction is a classic example of electrophilic aromatic substitution.

The reaction mechanism proceeds as follows:

Generation of the Electrophile: Fuming sulfuric acid (oleum) or concentrated sulfuric acid generates the electrophile, sulfur trioxide (SO₃), or protonated SO₃.

Electrophilic Attack: The electron-rich hydroquinone ring attacks the electrophile. The two hydroxyl groups are activating and ortho-, para-directing. Attack occurs at a position ortho to one hydroxyl group and meta to the other, leading to the 2-position product.

Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed.

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.

While early literature describes the reaction conditions, detailed computational studies involving transition state analysis for this specific reaction are not widely reported. semanticscholar.org Such an analysis would involve using computational methods to calculate the energy of the transition state for the formation of the sigma complex. This would provide the activation energy for the reaction, offering a quantitative understanding of the reaction kinetics and the favorability of the observed product over other potential isomers.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Principles Applied to Chemical Properties

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its properties or activity.

For this compound, SAR principles can be readily applied. The molecule's properties are a direct consequence of its three functional groups on a benzene ring:

Hydroquinone Moiety: This part of the molecule is responsible for its reducing properties and susceptibility to oxidation.

Sulfonic Acid Group: This group confers strong acidity and high water solubility. As a strong electron-withdrawing group, it significantly impacts the electronic properties of the aromatic ring.

Combined Effect: The combination of electron-donating hydroxyl groups and an electron-withdrawing sulfonic acid group makes the molecule a redox-active, acidic, and highly polar compound. A study comparing p-hydroquinone (PHQ) with its sulfonated derivative (DHBS) and a methoxylated derivative (MHQ) found that the electron-withdrawing sulfonic acid group made the molecule more active in an electrochemical context than the parent hydroquinone. researchgate.net

QSAR studies involve the development of mathematical models that quantitatively link molecular descriptors to a specific property. For a series of benzenesulfonic acid derivatives, a QSAR model could be developed to predict properties like acidity, redox potential, or biological activity. researchgate.netscispace.com This would involve calculating various descriptors for each molecule in the series.

Table 3: Examples of QSAR Descriptors and Their Relevance

| Descriptor Class | Example Descriptor | Relevance to this compound |

| Electronic | Hammett Constants (σ) | Quantifies the electron-donating/withdrawing effect of the -OH and -SO₃H groups on reactivity. |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule, which can influence interactions with other molecules. ebi.ac.uk |

| Hydrophobic | LogP | Measures the partitioning between octanol (B41247) and water, indicating hydrophilicity/hydrophobicity. For this highly polar molecule, the value is negative. ebi.ac.uk |

| Topological | Connectivity Indices (χ) | Encodes information about the branching and connectivity of atoms within the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to electronic reactivity, as discussed in section 7.1. |

By systematically modifying the structure—for instance, by changing the position of the functional groups or introducing new ones—and measuring the resulting change in a property, a predictive QSAR model can be constructed. researchgate.net

Future Research Directions and Unexplored Avenues

Innovation in Sustainable and Economical Synthetic Routes

The pursuit of green and economically viable synthetic methods for producing 2,5-Dihydroxybenzenesulfonic acid and other aromatic sulfonic acids is a key area of future research. Current industrial processes often rely on harsh reagents and conditions, prompting the exploration of more sustainable alternatives.

Future innovations are expected to focus on several key areas:

Eco-friendly Sulfonating Agents: Research is moving towards the use of greener sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with air as a mild and sustainable oxidant. rsc.org This approach aims to replace more hazardous sulfonating agents, reducing the environmental impact of the synthesis.

Heterogeneous Catalysis: The development of solid acid catalysts offers a promising pathway to more sustainable production. researchgate.net These catalysts, which can be functionalized inorganic materials like silica (B1680970) or titania, provide a reusable and often more selective alternative to traditional homogeneous catalysts. mdpi.com This not only simplifies product purification but also minimizes waste generation.

Bio-based Feedstocks: A long-term goal is the development of synthetic routes that utilize renewable resources. The exploration of lignin, a byproduct of the paper industry, as a potential starting material for bio-based aromatic sulfonic acids is an emerging field of interest. marketresearchintellect.com This would represent a significant step towards a circular economy for chemical production.

Process Intensification: The use of techniques like microwave-assisted synthesis is being explored to accelerate reaction times and improve energy efficiency in the synthesis of sulfonic acid derivatives. mdpi.com

Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Aromatic Sulfonic Acids

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Sulfonating Agent | Sulfuric acid, Fuming sulfuric acid, Chlorosulfonic acid | Thiourea dioxide/Air, Solid acid catalysts |

| Catalyst | Homogeneous mineral acids | Heterogeneous solid acids (e.g., functionalized silica, titania) |

| Feedstock | Petroleum-based aromatic hydrocarbons | Potential for bio-based feedstocks (e.g., lignin) |

| Process Conditions | Often harsh (high temperatures, pressures) | Milder conditions, potential for process intensification (e.g., microwave) |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of greener reagents, catalyst recyclability |

Exploration of Novel Derivatives for Emerging Material Science Applications

The unique structure of this compound, featuring both hydroxyl and sulfonic acid functional groups, makes it an attractive building block for novel materials. Future research will likely focus on the synthesis and characterization of new derivatives for a range of advanced applications.

Key areas for exploration include: